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molecular formula C6H12O4S B1595003 (Tetrahydrofuran-2-yl)methyl methanesulfonate CAS No. 72641-13-5

(Tetrahydrofuran-2-yl)methyl methanesulfonate

Cat. No. B1595003
M. Wt: 180.22 g/mol
InChI Key: NNOQIGNUIUKVDJ-UHFFFAOYSA-N
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Patent
US05614527

Procedure details

Mesyl chloride (6.17 g) was dropwise added to a solution of 5.0 g of (tetrahydro-2furanyl)methanol, 2.18 g of triethylamine and 30 ml of tetrahydrofuran under ice-cooling over 30 minutes, followed by stirring at the same temperature for 2 hours. After the completion of reaction, the insolubles were filtered, and the filtrate was then concentrated under a reduced pressure to obtain (tetrahydro-2-furanyl)methyl methanesulfonate as an oil.
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1](Cl)([CH3:4])(=[O:3])=[O:2].[O:6]1[CH2:10][CH2:9][CH2:8][CH:7]1[CH2:11][OH:12].C(N(CC)CC)C>O1CCCC1>[CH3:4][S:1]([O:12][CH2:11][CH:7]1[CH2:8][CH2:9][CH2:10][O:6]1)(=[O:3])=[O:2]

Inputs

Step One
Name
Quantity
6.17 g
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Name
Quantity
5 g
Type
reactant
Smiles
O1C(CCC1)CO
Name
Quantity
2.18 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
by stirring at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling over 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After the completion of reaction
FILTRATION
Type
FILTRATION
Details
the insolubles were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was then concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CS(=O)(=O)OCC1OCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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